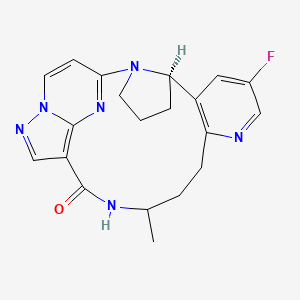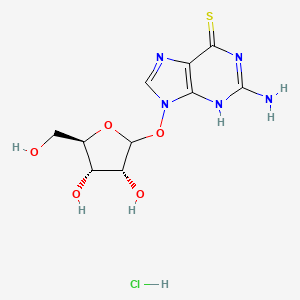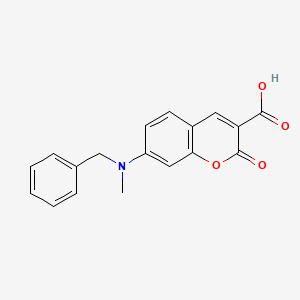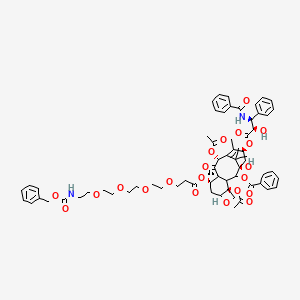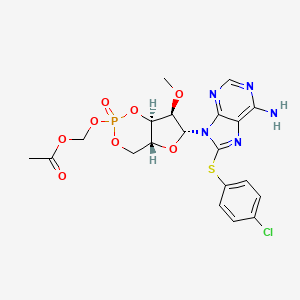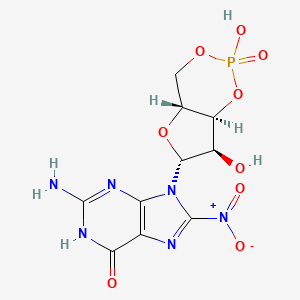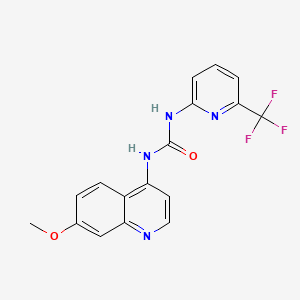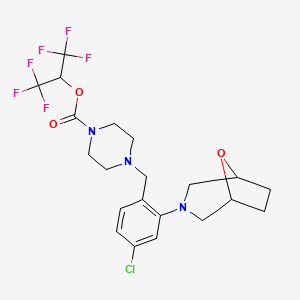
ABD-1970
Overview
Description
ABD-1970 is a synthetic organic compound known for its potent and selective inhibition of monoacylglycerol lipase (MAGL). This enzyme plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes . This compound has shown significant activity both in vitro and in vivo, making it a valuable compound for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of ABD-1970 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction of functional groups: Specific functional groups, such as fluorine and chlorine, are introduced to the core structure through halogenation reactions.
Final assembly: The final compound is assembled by coupling the core structure with additional functional groups, followed by purification and characterization.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ABD-1970 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, such as halogenation, can be used to introduce or replace specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ABD-1970 has a wide range of scientific research applications, including:
Mechanism of Action
ABD-1970 exerts its effects by selectively inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors 1 and 2 (CB1 and CB2). This activation leads to various physiological effects, including pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
ABD-1970 is unique in its high potency and selectivity for monoacylglycerol lipase compared to other similar compounds. Some similar compounds include:
JZL184: Another potent inhibitor of monoacylglycerol lipase, but with different selectivity and potency profiles.
KML29: A selective inhibitor of monoacylglycerol lipase with distinct pharmacokinetic properties.
SAR127303: A compound with similar inhibitory effects on monoacylglycerol lipase but different chemical structure and activity profile.
This compound stands out due to its robust activity in both in vitro and in vivo models, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
2010154-82-0 |
|---|---|
Molecular Formula |
C21H24ClF6N3O3 |
Molecular Weight |
515.88 |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[4-chloro-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H24ClF6N3O3/c22-14-2-1-13(17(9-14)31-11-15-3-4-16(12-31)33-15)10-29-5-7-30(8-6-29)19(32)34-18(20(23,24)25)21(26,27)28/h1-2,9,15-16,18H,3-8,10-12H2 |
InChI Key |
CXSFVTMRWPSLGO-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CC1O2)C3=C(C=CC(=C3)Cl)CN4CCN(CC4)C(=O)OC(C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABD1970; ABD 1970; ABD-1970 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


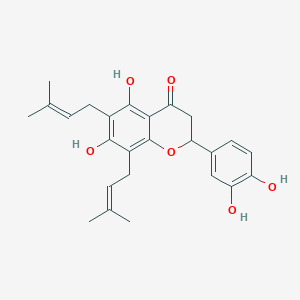

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)

